molecular formula C27H32O9S3 B8772186 2,2-Bis[(4-methylphenyl)sulfonyloxymethyl]butyl 4-methylbenzenesulfonate CAS No. 6962-93-2

2,2-Bis[(4-methylphenyl)sulfonyloxymethyl]butyl 4-methylbenzenesulfonate

Cat. No.: B8772186
CAS No.: 6962-93-2
M. Wt: 596.7 g/mol
InChI Key: ONBDFMBZWWQABM-UHFFFAOYSA-N
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Description

2,2-Bis[(4-methylphenyl)sulfonyloxymethyl]butyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C27H32O9S3 and its molecular weight is 596.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

6962-93-2

Molecular Formula

C27H32O9S3

Molecular Weight

596.7 g/mol

IUPAC Name

2,2-bis[(4-methylphenyl)sulfonyloxymethyl]butyl 4-methylbenzenesulfonate

InChI

InChI=1S/C27H32O9S3/c1-5-27(18-34-37(28,29)24-12-6-21(2)7-13-24,19-35-38(30,31)25-14-8-22(3)9-15-25)20-36-39(32,33)26-16-10-23(4)11-17-26/h6-17H,5,18-20H2,1-4H3

InChI Key

ONBDFMBZWWQABM-UHFFFAOYSA-N

Canonical SMILES

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)(COS(=O)(=O)C2=CC=C(C=C2)C)COS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1,1-Tris(hydroxymethyl)propane (1; 10.01 g, 74.6 mmol) was added to a stirring solution of pyridine (82.5 mL) at −5° C. p-Toluenesulfonyl chloride (71.04 g, 372.63 mmol) was then slowly added. After 2 hours the reaction was brought to room temperature and stirred for approximately 2 days. The reaction progress was followed by silica gel TLC with dichloromethane (DCM) as the mobile phase and visualized using UV-Vis, iodine, and KMnO4 (ditosylate, Rf≈0.2; 2, Rf≈0.55; p-toluenesulfonyl chloride, Rf≈0.95). The reaction was poured into cold 2 M HCl (600 mL) to precipitate the crude product. The precipitate was washed with several portions of 2 M HCl (3×100 mL), dissolved into ethyl acetate (200 mL), and washed with 2 M HCl (1×50 mL), saturated sodium bicarbonate (3×100 mL), and brine (1×50 mL), dried over anhydrous MgSO4, filtered, and taken to dryness under vacuum to give the product as a white solid. Yield: 42.94 g, 96.5%. 1H NMR (CDCl3; 500 MHz) δ ppm: 0.64 (t, 3H, CH3), 1.35 (q, 2H, CCH2), 2.46 (s, 9H, ArCH3), 3.77 (s, 6H, OCH2), 7.36 (d, 6H, ArH), 7.71 (d, 6H, ArH). 13C NMR (CDCl3 d6; 125.8 MHz) δ ppm: 6.71 (CH3), 21.72 (ArCH3), 21.85 (CCH2), 42.05 (C), 67.81 (OCH2), 128.10 (ArC), 130.23 (ArC), 132.00 (ArC),) 145.52 (ArC). ESI-MS (m/z) 619.30 (619.08 calcd for [M+Na]+ of [C27H32O9S3]). Elemental Anal. calc'd (found) for C27H32O9S3: C, 54.35 (54.40); H, 5.41 (5.47); S, 16.02 (16.12).
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10.01 g
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71.04 g
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82.5 mL
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600 mL
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